![molecular formula C12H11NO4 B2420148 methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate CAS No. 852538-97-7](/img/structure/B2420148.png)
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
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Overview
Description
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound is characterized by its unique structure, which includes a benzoxazin ring fused with a propanoate ester group.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate can be synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . The reaction typically involves the following steps:
Condensation Reaction: 2-aminophenol reacts with dimethyl-2-oxoglutarate in the presence of a suitable catalyst to form the benzoxazin ring.
Esterification: The resulting intermediate undergoes esterification to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazin ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazin oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative . While the search results do not provide extensive details specifically on the applications of this exact compound, they do offer information on related benzoxazinones and their derivatives, which can provide insights into potential applications.
1. Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives
- A study on novel 1,4-benzoxazin-3-one derivatives containing propanolamine groups revealed their effectiveness against phytopathogenic bacteria .
- Many of these derivatives exhibited antibacterial activity against Psa, Xac, and Xoo in vitro . Compound 4n showed particularly promising results, with EC50 values of 4.95, 4.71, and 8.50 mg mL-1 against Xoo, Xac, and Psa, respectively .
- In vivo tests of compound 4n against rice BLB showed better curative (51%) and protective (48%) activity than commonly used treatments like BT (41% and 39%) and TC (43%, 41%) .
- Scanning electron microscope (SEM) images showed that compound 4n caused damage to the cell walls of Xoo, leading to cell lysis and bacterial death .
2. Synthesis and Preparation of Benzoxazinones
- The general procedure for preparing 1,4-benzoxazin-3-ones involves reacting an intermediate with a reaction compound and K2CO3 in isopropyl alcohol at 60 °C for 6 hours . The resulting solution is then processed through extraction, drying, filtering, and concentration . The crude products are purified using column chromatography or preparative thin-layer chromatography (TLC) .
- For instance, one method involves using a methanol : methylene chloride (1 : 20, v/v) mixture as a solvent for chromatography or TLC . Another method uses a petroleum ether : ethyl acetate (1 : 8, v/v) mixture as a solvent .
3. Mineralocorticoid Receptor Modulators
- Benzoxazinone amides have been identified as mineralocorticoid receptor modulators . These compounds exhibit varying degrees of receptor agonism and/or antagonism .
4. Further Considerations
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- 2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is unique due to its specific benzoxazin ring structure fused with a propanoate ester group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Biological Activity
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and interactions with various biological pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The empirical formula of this compound is C12H11NO4, with a molecular weight of 233.22 g/mol . The compound features a benzoxazine core, which is known for its diverse pharmacological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds related to this compound. A significant study evaluated various derivatives for their antioxidant activities using the DPPH free radical scavenging assay and the FRAP assay. The results indicated that certain analogs exhibited IC50 values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, demonstrating promising antioxidant capabilities compared to ascorbic acid (IC50 = 4.57 μg/mL) .
Table 1: Antioxidant Activity of Related Compounds
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed in non-cancerous 3T3 fibroblast cell lines using the MTT assay. The results indicated that compounds with significant antioxidant activity did not exhibit toxicity up to concentrations of 250 μg/mL, suggesting a favorable safety profile for further development .
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies reveal that modifications in the molecular structure can enhance binding affinity and biological activity, which is critical for designing more potent derivatives .
Case Studies and Applications
- Antioxidant Applications : The potential use of this compound as an antioxidant agent has been explored in food preservation and cosmetic formulations due to its ability to scavenge free radicals effectively.
- Pharmaceutical Development : Research has indicated that derivatives of this compound may serve as leads for developing new drugs targeting oxidative stress-related diseases.
Properties
IUPAC Name |
methyl 3-(2-oxo-1,4-benzoxazin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)7-6-9-12(15)17-10-5-3-2-4-8(10)13-9/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRRMSWAHHCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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